molecular formula C20H14FN3O2S B270054 N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B270054
M. Wt: 379.4 g/mol
InChI Key: ZADFCCSJFFLPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in DNA replication and repair. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its potential as a lead compound for the development of new drugs. Its unique structure and properties make it a promising candidate for the development of new anticancer, antifungal, and antibacterial agents. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One of the main areas of research is the development of new drugs based on this compound. Several derivatives of this compound have been synthesized and tested for their biological activity, and further studies are needed to identify the most promising candidates for drug development. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its anticancer activity. Finally, more studies are needed to evaluate the potential of this compound as a fluorescent probe for the detection of thiols in biological samples.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the reaction of 2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in high yield and purity.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. In addition, it has been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.

properties

Product Name

N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C20H14FN3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H14FN3O2S/c21-14-7-4-8-15(11-14)22-18(25)12-27-20-24-23-19(26-20)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,22,25)

InChI Key

ZADFCCSJFFLPEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC(=O)NC4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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